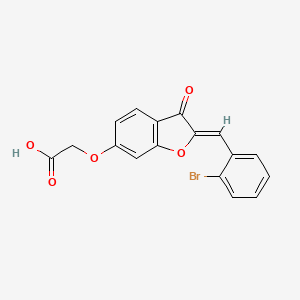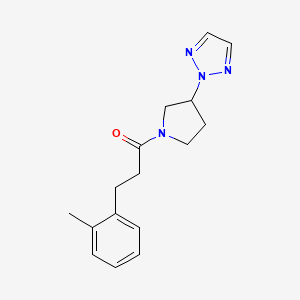
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The compound’s class or family, as well as its role or use, may also be included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. The yield and purity of the product, as well as any challenges or unique aspects of the synthesis, would also be discussed.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its functional groups and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can provide valuable information.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects may also be considered.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as melting point, boiling point, solubility, stability, etc.科学的研究の応用
Synthesis Techniques and Applications
- Transannulation Processes: Research has demonstrated the use of Rh-catalyzed transannulation of N-tosyl-1,2,3-triazoles with terminal alkynes to create pyrroles, providing a straightforward method to synthesize 1,2,4-trisubstituted pyrroles with good to excellent yields (Chattopadhyay & Gevorgyan, 2011).
- Coupling/Cyclization Sequences: A one-pot coupling/cyclization/desilylation Cu alkyne/azide cycloaddition sequence has been utilized for the efficient preparation of substituted 1H-1,2,3-triazol-4-yl-pyrrolo[2,3-b]pyridines, showcasing a novel de novo formation of azole and triazole anellated structures (Lessing, van Mark, & Müller, 2018).
Material and Chemical Properties
- Luminescence Properties: New Zn complexes based on 1,2,4-triazoles have been synthesized, with studies indicating strong green–blue luminescence in the solid state, hinting at potential applications in materials science and optoelectronics (Gusev et al., 2011).
- Corrosion Inhibition: Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic media, demonstrating significant potential for industrial applications in metal preservation and protection (Ma et al., 2017).
Biological and Pharmaceutical Applications
- Antibacterial and Plant Growth Activities: The synthesis and screening of new 1H-1,2,4-triazole derivatives containing a pyridine unit have shown some compounds to exhibit antibacterial and plant growth regulatory activities, which could have implications for agricultural and pharmaceutical industries (Liu et al., 2007).
Catalysis and Reaction Mechanisms
- Catalytic Activity in Reactions: Studies on (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands have shown promising catalytic activity in Suzuki-Miyaura reactions, indicating the potential for these compounds in facilitating organic synthesis and reaction mechanisms (Amadio et al., 2012).
Safety And Hazards
This involves discussing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc. Safety precautions for handling and disposal would also be included.
将来の方向性
This involves discussing potential future research directions. Are there unanswered questions about the compound? Could it have unexplored uses?
特性
IUPAC Name |
3-(2-methylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-4-2-3-5-14(13)6-7-16(21)19-11-8-15(12-19)20-17-9-10-18-20/h2-5,9-10,15H,6-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRXTJOFGGQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Lithium [1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2479825.png)
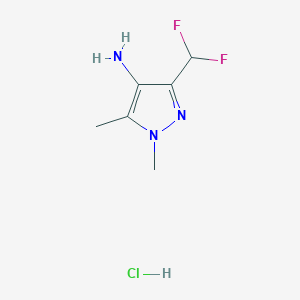
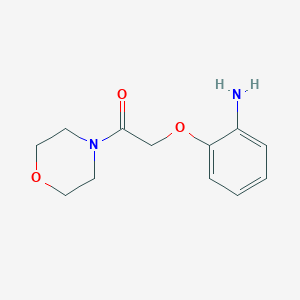
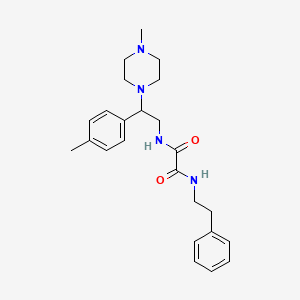
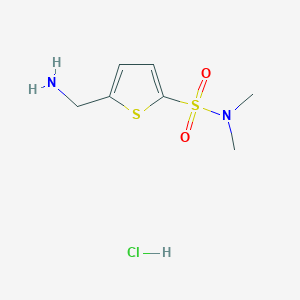
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide](/img/structure/B2479834.png)
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2479835.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2479836.png)
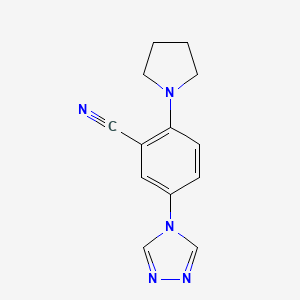
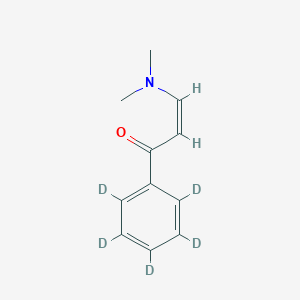
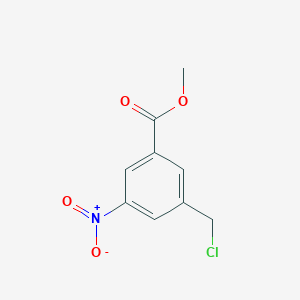
![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
![5-Fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)
